

Tas-117: A Technical Guide to a Pan-Akt Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

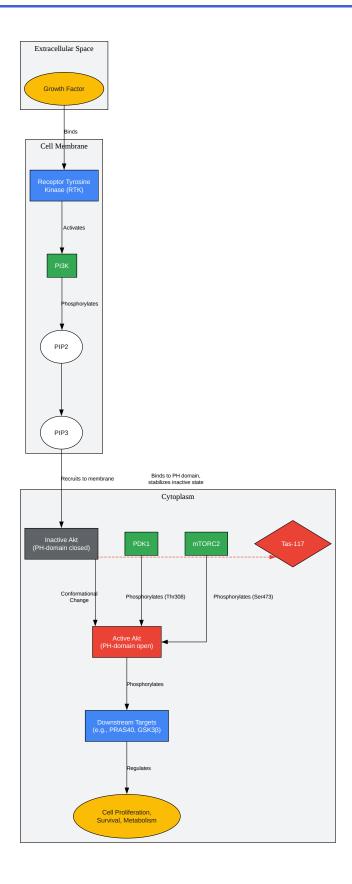
Abstract

Tas-117, also known as Pifusertib, is a potent and selective, orally bioavailable, allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. By binding to a pocket in the pleckstrin homology (PH) domain of Akt, **Tas-117** locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. This mechanism of action effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of **Tas-117**, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays relevant to its evaluation.

Mechanism of Action

Tas-117 is a non-ATP competitive inhibitor that selectively targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Its allosteric mechanism of action confers a high degree of selectivity for Akt over other kinases.[2] By preventing the conformational changes required for Akt activation, **Tas-117** effectively inhibits the phosphorylation of a multitude of downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key event in the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3]





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Figure 1: Tas-117 Mechanism of Action in the PI3K/Akt Signaling Pathway.



Quantitative Data In Vitro Kinase Inhibitory Activity

Tas-117 demonstrates potent and selective inhibition of all three Akt isoforms.

Target	IC50 (nM)			
Akt1	4.8			
Akt2	1.6			
Akt3	44			
Data from a non-peer-reviewed source.[4]				

Clinical Efficacy in Solid Tumors

Tas-117 has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.

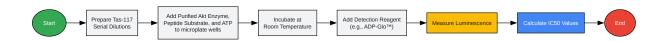


with days on/3 PI3K/Akt days off mutations (non-GI cancers) 61.5% (PIK3CA- mutated endometria I cancer), Advanced Phase I Solid Tumors Advanced Tumors Advanced Tumors Dose escalation (up to 32 mg/day) endometria I cancer), 37.5% (ovarian clear cell	Trial Phase	Cancer Type	Dosing Regimen	Overall Respons e Rate (ORR)	Disease Control Rate (DCR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Phase I Advanced Solid Tumors Dose escalation (up to 32 mg/day) endometria I cancer), altered endometria I cancer), altered altered I cancer), are solid endometria I cancer).	Phase II	Solid Tumors with PI3K/Akt	(GI cancers) or 24 mg 4 days on/3 days off (non-GI	8%	23%	1.4 months	4.8 months
carcinoma)	Phase I	Solid	escalation (up to 32	-	(PIK3CA-mutated endometria I cancer), 80.0% (AKT-altered endometria I cancer), 37.5% (ovarian	-	-

Experimental Protocols Biochemical Kinase Inhibition Assay (Representative Protocol)



This protocol is a representative method for determining the in vitro inhibitory activity of **Tas-117** against purified Akt kinases, based on common methodologies for allosteric inhibitors.



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Figure 2: General workflow for a biochemical kinase inhibition assay.

Materials:

- Purified, active Akt1, Akt2, or Akt3 enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Specific peptide substrate for Akt
- ATP
- Tas-117
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white opaque microplates
- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of Tas-117 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the diluted Tas-117 or vehicle control. Add the
 purified Akt enzyme and peptide substrate solution. Initiate the kinase reaction by adding
 ATP.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each Tas-117 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability/Growth Inhibition Assay (NCI-60 Sulforhodamine B Protocol)

This protocol describes the methodology used in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen to determine the growth inhibitory effects of compounds.



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